2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclohexylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-cyano-4,6-dimethylpyridine-2-thiol with N-cyclohexylacetamide under appropriate reaction conditions. The reaction typically requires the use of a base, such as triethylamine, and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and environmentally friendly solvents to enhance efficiency and reduce waste.
Chemical Reactions Analysis
2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclohexylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the cyano and dimethyl groups direct the incoming electrophile to specific positions on the ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclohexylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The cyano and sulfanyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclohexylacetamide can be compared with other similar compounds, such as:
3-cyano-4,6-dimethylpyridine-2-thiol: Shares the pyridine core but lacks the acetamide and cyclohexyl groups.
N-cyclohexylacetamide: Contains the acetamide and cyclohexyl moiety but lacks the pyridine ring and its substituents.
2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide: Similar structure but without the cyclohexyl group.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H21N3OS |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-cyclohexylacetamide |
InChI |
InChI=1S/C16H21N3OS/c1-11-8-12(2)18-16(14(11)9-17)21-10-15(20)19-13-6-4-3-5-7-13/h8,13H,3-7,10H2,1-2H3,(H,19,20) |
InChI Key |
RJAQDKMGVZDKPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.